2-bromo-N-(2-methoxy-4-methylphenyl)-3-methylbutanamide
Description
Properties
IUPAC Name |
2-bromo-N-(2-methoxy-4-methylphenyl)-3-methylbutanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18BrNO2/c1-8(2)12(14)13(16)15-10-6-5-9(3)7-11(10)17-4/h5-8,12H,1-4H3,(H,15,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSIMIPWJMVPMHT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)C(C(C)C)Br)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18BrNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-bromo-N-(2-methoxy-4-methylphenyl)-3-methylbutanamide typically involves the following steps:
Bromination: The starting material, 2-methoxy-4-methylphenylamine, undergoes bromination using bromine or a brominating agent such as N-bromosuccinimide (NBS) to introduce the bromine atom at the desired position on the aromatic ring.
Amidation: The brominated intermediate is then reacted with 3-methylbutanoyl chloride in the presence of a base such as triethylamine to form the final amide product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.
Chemical Reactions Analysis
Types of Reactions
2-bromo-N-(2-methoxy-4-methylphenyl)-3-methylbutanamide can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions, leading to the formation of different functional groups.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Substitution: Nucleophiles such as sodium methoxide or potassium thiolate in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
Oxidation: Oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) in anhydrous solvents.
Hydrolysis: Acidic conditions using hydrochloric acid (HCl) or basic conditions using sodium hydroxide (NaOH).
Major Products Formed
Substitution: Formation of substituted derivatives with different functional groups.
Oxidation: Formation of oxidized products such as carboxylic acids or ketones.
Reduction: Formation of reduced products such as alcohols or amines.
Hydrolysis: Formation of carboxylic acids and amines.
Scientific Research Applications
2-bromo-N-(2-methoxy-4-methylphenyl)-3-methylbutanamide has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and in the study of reaction mechanisms.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development and pharmacological studies.
Industry: Utilized in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2-bromo-N-(2-methoxy-4-methylphenyl)-3-methylbutanamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The presence of the bromine atom and the methoxy group can influence its binding affinity and selectivity towards these targets.
Comparison with Similar Compounds
Structural and Molecular Comparisons
The table below compares 2-bromo-N-(2-methoxy-4-methylphenyl)-3-methylbutanamide with four analogues, highlighting key structural and molecular differences:
*Estimated based on structural similarity to analogues.
Q & A
Q. What are the established synthetic methodologies for 2-bromo-N-(2-methoxy-4-methylphenyl)-3-methylbutanamide?
- Methodological Answer : The synthesis typically involves a multi-step approach:
Amide Bond Formation : React 3-methylbutanoyl chloride with 2-methoxy-4-methylaniline under inert conditions (e.g., N₂ atmosphere) in the presence of a base like triethylamine to form the parent amide .
Bromination : Introduce the bromo substituent at the 2-position of the butanamide chain using electrophilic brominating agents (e.g., N-bromosuccinimide, NBS) in a solvent like dichloromethane at controlled temperatures (0–25°C) to avoid over-bromination .
- Validation : Confirm intermediate structures via thin-layer chromatography (TLC) and high-resolution mass spectrometry (HRMS). Final purity is assessed via recrystallization from ethanol/water mixtures .
Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should researchers expect?
- Methodological Answer :
- NMR Spectroscopy :
- ¹H NMR : Expect signals for the methoxy group (~δ 3.8 ppm), aromatic protons (δ 6.5–7.2 ppm), and methyl groups (δ 1.2–2.1 ppm). The amide proton (NH) may appear as a broad singlet (~δ 8.5 ppm) in DMSO-d₆ .
- ¹³C NMR : Key peaks include the carbonyl carbon (~δ 170 ppm), brominated carbon (~δ 40 ppm), and methoxy carbon (~δ 55 ppm) .
- X-ray Crystallography : Use SHELXL for structure refinement. The bromo substituent and amide geometry (e.g., planarity) are critical for validating stereoelectronic effects .
- Mass Spectrometry : ESI-MS in positive ion mode should show [M+H]⁺ with isotopic patterns consistent with bromine (≈1:1 ratio for ⁷⁹Br/⁸¹Br) .
Q. What are the stability considerations for handling and storing this compound under laboratory conditions?
- Methodological Answer :
- Storage : Store in amber vials at –20°C under anhydrous conditions (desiccator with silica gel) to prevent hydrolysis of the amide bond.
- Stability Tests : Monitor decomposition via HPLC under accelerated conditions (e.g., 40°C/75% RH for 4 weeks). The compound is stable in neutral buffers but degrades in the presence of strong oxidizers (e.g., H₂O₂) due to the bromo and methoxy groups .
Advanced Research Questions
Q. How can researchers resolve discrepancies between computational predictions and experimental data (e.g., NMR chemical shifts vs. DFT calculations)?
- Methodological Answer :
- Cross-Validation :
DFT Optimization : Use Gaussian or ORCA to optimize the geometry at the B3LYP/6-311+G(d,p) level. Calculate NMR chemical shifts with the gauge-including atomic orbital (GIAO) method .
Experimental Adjustments : Account for solvent effects (e.g., DMSO vs. gas phase) and proton exchange rates. Use DEPT-135 and 2D NMR (COSY, HSQC) to resolve overlapping signals .
- Case Study : For conflicting amide proton shifts, compare crystallographic bond lengths (from SHELXL-refined structures) with computed bond orders to assess hydrogen-bonding influences .
Q. What strategies are recommended for optimizing the bromination step in the synthesis to minimize side reactions?
- Methodological Answer :
- Reaction Control :
Temperature Modulation : Perform bromination at –10°C to reduce radical side reactions.
Catalyst Screening : Test Lewis acids (e.g., FeCl₃) to direct regioselectivity.
Solvent Effects : Use non-polar solvents (e.g., CCl₄) to stabilize the transition state .
- Analytical Monitoring : Employ in-situ IR to track NBS consumption (disappearance of succinimide C=O stretch at ~1780 cm⁻¹) .
Q. How does the presence of the methoxy and bromo substituents influence the compound's reactivity in nucleophilic substitution reactions?
- Methodological Answer :
- Electronic Effects :
- The methoxy group (electron-donating) activates the aromatic ring toward electrophilic substitution but deactivates the adjacent bromo group toward SN2 reactions.
- The bromo group at the 2-position of the butanamide chain is sterically hindered, favoring elimination over substitution in basic conditions .
- Experimental Design :
- Perform kinetic studies (e.g., varying nucleophile concentration in DMF) and characterize products via LC-MS. Compare with analogues lacking substituents (e.g., des-bromo or des-methoxy derivatives) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
